molecular formula C10H10BrNO3 B8522404 1-(3-Bromo-4-methoxyphenyl)-2-nitropropene

1-(3-Bromo-4-methoxyphenyl)-2-nitropropene

Cat. No.: B8522404
M. Wt: 272.09 g/mol
InChI Key: GKLNYDKNBBSUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxyphenyl)-2-nitropropene is a useful research compound. Its molecular formula is C10H10BrNO3 and its molecular weight is 272.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

2-bromo-1-methoxy-4-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C10H10BrNO3/c1-7(12(13)14)5-8-3-4-10(15-2)9(11)6-8/h3-6H,1-2H3

InChI Key

GKLNYDKNBBSUOV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitroethane (0.800 mL, 836 mg, 11.1 mmol) and n-butylamine (0.050 mL, 37 mg, 0.51 mmol) were added to a solution of 3-bromo-4-methoxybenzaldehyde (2.00 g, 9.30 mmol) in 2.0 mL of absolute ethanol. The solution was heated in a 95° C. oil bath for 8 h and then stirred overnight at room temperature. The ethanol was evaporated, the residue was stirred with 12 mL of 8% ether in hexane, and the supernatant was decanted. The undissolved material was stirred with 12 mL of 8% ether in hexane, and sufficient toluene was added to bring it into solution at 60° C. The crystals which separated at room temperature were recrystallized again from a solution of hexane (7 mL) and toluene (1.8 mL) at 55° C. cooled to room temperature to give 1-(3-bromo-4-methoxyphenyl)-2-nitropropene as 598 mg of yellow needles. All of the mother liquors were combined and evaporated, and the residue was purified by flash column chromatography on 85 g of silica gel eluting with 25% dichloromethane in hexane to give an additional 791 mg of 1-(3-bromo-4-methoxyphenyl)-2-nitropropene (total isolated yield of 55%). 1H NMR (400 MHz, CDCl3): δ 8.00 (s, 1H), 7.68 (d, 1H, J=2 Hz),7.40 (dd, 1H, J=9, 2 Hz),6.97(d, 1H, J=9Hz), 3.96 (s, 3H), 2.47 (s, 3H). Mass spectrum (NH3CI): m/e=272 (M+1).
Name
Nitroethane
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.